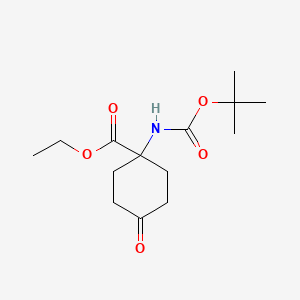

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with an ethyl ester, a tert-butoxycarbonyl-protected amino group, and a ketone. This compound is often used in organic synthesis and medicinal chemistry due to its versatile functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate typically involves multiple steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

Introduction of the Ketone Group: The ketone group can be introduced via oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.

Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield secondary alcohols.

Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), allowing for further substitution reactions at the amino group.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Trifluoroacetic acid (TFA) for deprotection.

Major Products

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic pathways.

Biology and Medicine

In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. The tert-butoxycarbonyl-protected amino group is particularly useful for peptide synthesis, where it serves as a protecting group that can be selectively removed.

Industry

In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale synthesis.

Mécanisme D'action

The mechanism of action of Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate depends on its application. In peptide synthesis, the tert-butoxycarbonyl group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 1-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of a ketone.

Ethyl 1-(tert-butoxycarbonylamino)-4-methylcyclohexanecarboxylate: Similar structure but with a methyl group instead of a ketone.

Uniqueness

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate is unique due to the presence of both a ketone and a tert-butoxycarbonyl-protected amino group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Activité Biologique

Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate, also known by its CAS number 1253791-63-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H23NO5

- Molecular Weight : 285.34 g/mol

- CAS Number : 1253791-63-7

The compound features a cyclohexane ring with a carbonyl group and an ethyl ester, which contribute to its reactivity and potential biological interactions.

This compound exhibits biological activity primarily through its ability to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group suggests potential for protease inhibition or modulation of enzyme activity, which is common among compounds with similar structures.

Therapeutic Applications

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : Research suggests that similar compounds may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various Boc-protected amino acid derivatives. This compound was included in a screening assay against several cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a murine model of acute inflammation. Administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in the inflammatory response .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-11(17)14(8-6-10(16)7-9-14)15-12(18)20-13(2,3)4/h5-9H2,1-4H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASNSLPKHBHJJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)CC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.